molecular formula C17H25N3O2S2 B15112669 2-(methylsulfanyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}pyridine-3-carboxamide

2-(methylsulfanyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}pyridine-3-carboxamide

Cat. No.: B15112669
M. Wt: 367.5 g/mol
InChI Key: YLBAMURBFUYZJH-UHFFFAOYSA-N
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Description

2-(methylsulfanyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a carboxamide group, a methylsulfanyl group, and a thiomorpholin-oxan-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction using an appropriate amine and a carboxylic acid derivative.

    Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using a methylthiol reagent.

    Formation of the Thiomorpholin-oxan-ylmethyl Group: This group can be synthesized through a series of reactions involving the formation of a thiomorpholine ring and its subsequent attachment to an oxane ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro compounds, halogenated pyridines.

Scientific Research Applications

2-(methylsulfanyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylsulfanyl)-4-morpholino1benzothieno[3,2-d]pyrimidine
  • [(4Z)-5-(methylsulfanyl)-4-penten-2-yn-1-yl]benzene

Uniqueness

2-(methylsulfanyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}pyridine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H25N3O2S2

Molecular Weight

367.5 g/mol

IUPAC Name

2-methylsulfanyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyridine-3-carboxamide

InChI

InChI=1S/C17H25N3O2S2/c1-23-16-14(3-2-6-18-16)15(21)19-13-17(4-9-22-10-5-17)20-7-11-24-12-8-20/h2-3,6H,4-5,7-13H2,1H3,(H,19,21)

InChI Key

YLBAMURBFUYZJH-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCC2(CCOCC2)N3CCSCC3

Origin of Product

United States

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